Fmoc-Thr-Obzl

Descripción general

Descripción

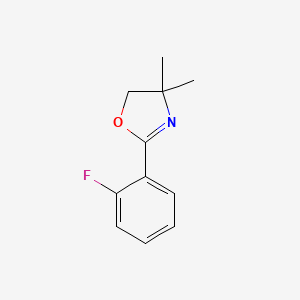

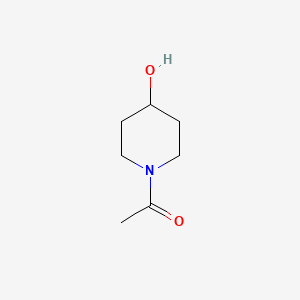

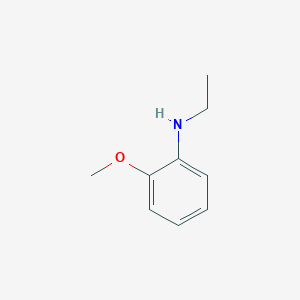

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate is an organic compound with significant applications in various fields of scientific research. It is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a benzyl ester, and a hydroxybutanoate moiety. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Aplicaciones Científicas De Investigación

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate has diverse applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mecanismo De Acción

Target of Action

Fmoc-Thr-Obzl is primarily used as a building block in the preparation of phosphothreonine-containing peptides . These peptides play a crucial role in various biological processes, including signal transduction, cell division, and the regulation of enzymatic activity.

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of amino acids to a growing peptide chain attached to insoluble resin beads. The Fmoc group serves as a temporary protecting group which is removed under basic conditions, allowing the next amino acid to be added.

Biochemical Pathways

The incorporation of this compound into peptides affects various biochemical pathways. The exact pathways depend on the specific sequence of the peptide being synthesized. Phosphothreonine-containing peptides are often involved in signaling pathways, where they act as molecular switches turned on or off by the addition or removal of a phosphate group .

Pharmacokinetics

Its properties, such as solubility and stability, are crucial for its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the efficient production of phosphothreonine-containing peptides . These peptides can have various effects at the molecular and cellular level, depending on their specific sequence and the biological context in which they are used.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . Moreover, the compound should be stored at -15°C to -25°C to maintain its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

Formation of the ester bond: The carboxylic acid group is esterified with benzyl alcohol to form the benzyl ester.

Hydroxylation: Introduction of the hydroxyl group at the appropriate position on the butanoate chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency of production.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The Fmoc protecting group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary alcohol.

Substitution: Formation of the free amine after Fmoc removal.

Comparación Con Compuestos Similares

Similar Compounds

- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid

- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid

Uniqueness

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate is unique due to the presence of the benzyl ester group, which provides additional reactivity and potential for further functionalization compared to similar compounds. The combination of the Fmoc protecting group and the benzyl ester makes it particularly useful in peptide synthesis and other applications requiring selective protection and deprotection steps.

Propiedades

IUPAC Name |

benzyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-17(28)24(25(29)31-15-18-9-3-2-4-10-18)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24,28H,15-16H2,1H3,(H,27,30)/t17-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYIETDVEJEHCP-OSPHWJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449438 | |

| Record name | (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73724-48-8 | |

| Record name | (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)

![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)